
Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The presence of multiple functional groups in this compound suggests its potential for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate typically involves multi-step organic reactions. The process may start with the chlorination of pyridine, followed by the introduction of the imidazole and dichlorophenyl groups through nucleophilic substitution reactions. The final step often involves the addition of the nitrate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The presence of halogens and other functional groups makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, it might exhibit antimicrobial or antifungal properties due to the presence of the imidazole ring, which is known for its biological activity.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of infections or as enzyme inhibitors.
Industry
Industrially, it could be used in the production of specialty chemicals, agrochemicals, or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the imidazole ring suggests it could bind to metal ions or active sites in proteins, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine derivatives: Compounds like 2-chloropyridine or 3,5-dichloropyridine.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxaldehyde.
Phenyl derivatives: Compounds like 2,4-dichlorophenol.
Uniqueness
What sets Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate apart is the combination of these functional groups in a single molecule, which could confer unique chemical reactivity and biological activity.
Propiedades
Número CAS |
71821-37-9 |
|---|---|
Fórmula molecular |
C17H15Cl3N4O4S |
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
5-chloro-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methylsulfanyl]pyridine;nitric acid |
InChI |
InChI=1S/C17H14Cl3N3OS.HNO3/c18-12-1-3-14(15(20)7-12)16(9-23-6-5-21-10-23)24-11-25-17-4-2-13(19)8-22-17;2-1(3)4/h1-8,10,16H,9,11H2;(H,2,3,4) |
Clave InChI |
SVMQSVXGUUUHIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCSC3=NC=C(C=C3)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


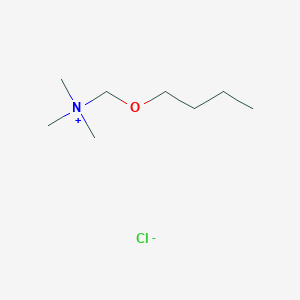
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

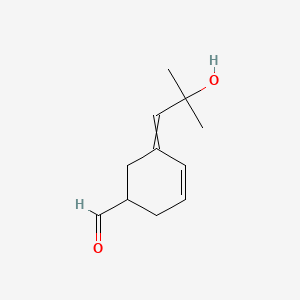
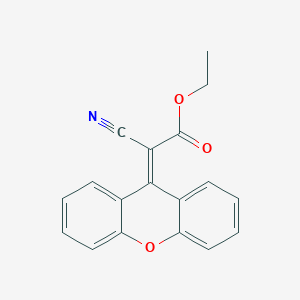
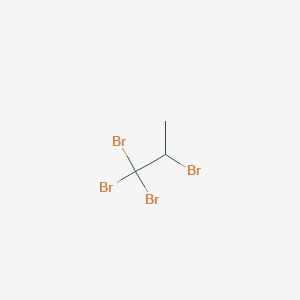
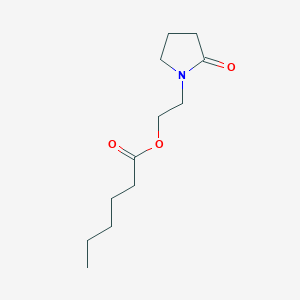

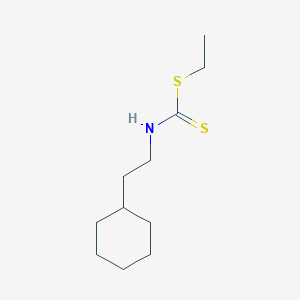



![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)
